(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the benzothiazole and pyrido[1,2-a]pyrimidine rings, followed by their functionalization and coupling.
Preparation of Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.
Preparation of Pyrido[1,2-a]pyrimidine Core: This ring system can be synthesized through the condensation of 2-aminopyridine with a β-diketone or similar compounds.
Coupling and Functionalization: The final step involves coupling the benzothiazole and pyrido[1,2-a]pyrimidine cores through a suitable linker, such as a prop-2-enenitrile group, under specific reaction conditions like the use of a base and a solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic rings could be useful in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound can serve as a building block for synthesizing more complex molecules or as a probe in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with applications in organic synthesis and materials science.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, used in research and potentially in medicine.
Uniqueness
(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile stands out due to its combination of benzothiazole and pyrido[1,2-a]pyrimidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H22N4O2S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H22N4O2S/c1-28(2,3)19-11-13-20(14-12-19)34-25-21(27(33)32-15-7-6-10-24(32)31-25)16-18(17-29)26-30-22-8-4-5-9-23(22)35-26/h4-16H,1-3H3/b18-16+ |
InChI Key |
IAQYANGBBZIOQK-FBMGVBCBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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